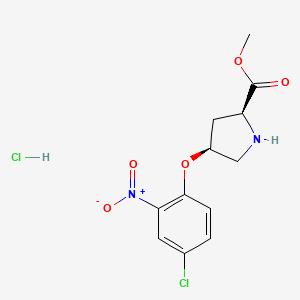![molecular formula C13H18ClNO3 B1424687 Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride CAS No. 1220034-80-9](/img/structure/B1424687.png)
Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride
Übersicht
Beschreibung
“Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride” is a chemical compound with the CAS Number: 317358-47-7 . It has a molecular weight of 257.72 and its IUPAC name is methyl (S)-4- (pyrrolidin-3-yloxy)benzoate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO3.ClH/c1-15-12(14)9-2-4-10(5-3-9)16-11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H/t11-;/m0./s1 . This code provides a specific string of characters that describes the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Photophysical Properties of Derivatives
Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride shares similarities with methyl salicylate derivatives, which have been studied for their photophysical properties. Yoon et al. (2019) synthesized S, N, and Se-modified methyl salicylate derivatives and examined their photophysical properties, revealing significant insights into their absorption and emission features (Yoon et al., 2019).
Electropolymerization and Electrochromic Properties
Almeida et al. (2017) researched a pyrrole derivative linked to a Methyl Red azo dye, demonstrating its potential in electropolymerization and electrochromic properties. These findings could be relevant to the broader family of compounds including Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride (Almeida et al., 2017).
Antimicrobial Applications
Eldeab (2019) explored the antimicrobial potential of pyridyl benzoate derivatives, which are structurally related to Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride. This research highlights the potential of such compounds in combating bacterial infections (Eldeab, 2019).
Liquid Crystal Applications
Naoum et al. (2010) investigated the use of benzoate derivatives in the formation of supramolecular liquid crystals. Their research into the effects of different substituents on the stability of these crystals could inform applications of Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride in similar contexts (Naoum et al., 2010).
Safety and Hazards
The safety information available suggests that this compound should be handled under inert gas and protected from moisture . It is also advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the compound in eyes, on skin, or on clothing . It is recommended to use personal protective equipment as required .
Eigenschaften
IUPAC Name |
methyl 4-(pyrrolidin-3-yloxymethyl)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-16-13(15)11-4-2-10(3-5-11)9-17-12-6-7-14-8-12;/h2-5,12,14H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIUMHROYPPBGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Chloro[1,1'-biphenyl]-2-yl 3-piperidinyl ether hydrochloride](/img/structure/B1424611.png)
![3-[(4-Chloro-2-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424612.png)
![5-Chloro[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1424614.png)

![3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine hydrochloride](/img/structure/B1424618.png)

![Methyl 3-[2-(2-piperidinyl)ethoxy]propanoate hydrochloride](/img/structure/B1424620.png)


![3-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1424625.png)
![3-[(2-Chloro-4-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1424627.png)